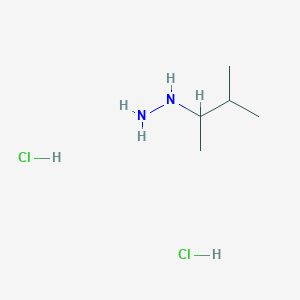
(1,2-Dimethylpropyl)hydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1,2-Dimethylpropyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C5H16Cl2N2 . It has a molecular weight of 175.1 . The compound is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H14N2.2ClH/c1-4(2)5(3)7-6;;/h4-5,7H,6H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 175.1 .Wissenschaftliche Forschungsanwendungen
Carcinogenic Effects and Cancer Research
The Carcinogenic Potential in Lab Animals
(1,2-Dimethylpropyl)hydrazine dihydrochloride has been identified as a substance with significant carcinogenic effects, particularly in inducing large bowel cancer and other types of cancer in laboratory animals. Research highlights its occurrence both naturally and synthetically, raising concerns over environmental exposure and the need for further investigation into its carcinogenic properties (Tóth, 1977).
Tumorigenesis Studies
Studies have shown that the continuous administration of 1,2-dimethylhydrazine dihydrochloride in drinking water induced angiosarcomas of the blood vessels in Syrian golden hamsters, highlighting its potent carcinogenic effect and the species-dependent nature of its carcinogenicity (Tóth, 1972).
Biochemical and Molecular Aspects of Carcinogenesis
Understanding Colon Carcinogenesis
Research utilizing 1,2-dimethylhydrazine dihydrochloride as a carcinogen in animal models has provided valuable insights into the biochemical, molecular, and histological mechanisms of colon carcinogenesis. This includes the examination of procarcinogen metabolism, the production of reactive oxygen species (ROS), and the DNA alkylation process, which initiates colon cancer development (Venkatachalam et al., 2020).
Applications in Chemical Synthesis
Spectrophotometric Determination
The derivative formation of 1,2-dimethylhydrazine dihydrochloride through reactions with specific compounds allows for its spectrophotometric determination. This application is crucial in analytical chemistry, where it's used for detecting hydrazine in various samples, showcasing its relevance beyond biological implications (George et al., 2008).
Synthesis of Novel Compounds
The chemical structure of this compound facilitates the synthesis of new compounds with potential antioxidant and anti-inflammatory activities. This underscores its utility in pharmaceutical research and development for creating novel therapeutic agents (Bhalgat et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methylbutan-2-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-4(2)5(3)7-6;;/h4-5,7H,6H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVKYDLWNBZRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

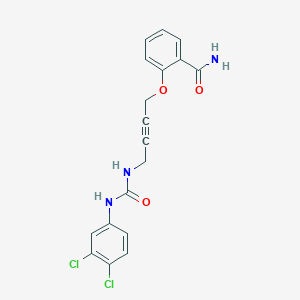
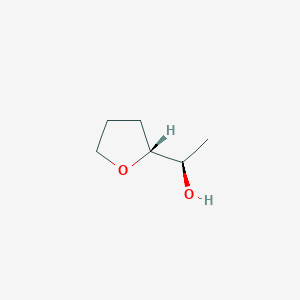

![1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2726412.png)
![1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2726413.png)
![4-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2726416.png)
![N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine](/img/structure/B2726417.png)
![[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid](/img/structure/B2726418.png)
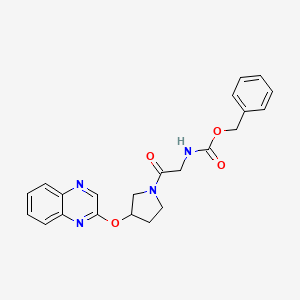
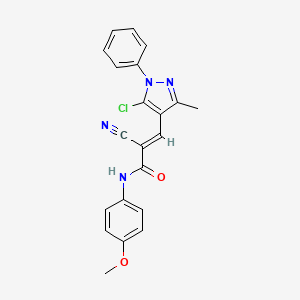

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726428.png)
![methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726429.png)
